molecular formula C22H23NO4 B4002062 3,4,5-trimethoxy-N-[1-(1-naphthyl)ethyl]benzamide

3,4,5-trimethoxy-N-[1-(1-naphthyl)ethyl]benzamide

Cat. No.: B4002062
M. Wt: 365.4 g/mol
InChI Key: OXZAWWAOEJQRKJ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[1-(1-naphthyl)ethyl]benzamide is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.16270821 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Carboxylate-assisted Acylamide Metal–Organic Frameworks : Research has explored the synthesis and structure of carboxylate-assisted ethylamide metal–organic frameworks, investigating their thermostability and luminescence properties. This work is significant for understanding the potential of such frameworks in materials science, particularly in light storage and emission applications (Sun et al., 2012).

Pincer Ruthenium Catalysts for Ketone Reduction : The reaction of 1-naphthylamine with ethyl benzoylacetate leading to the preparation of catalysts demonstrates the chemical versatility and potential application in synthetic organic chemistry, especially in the selective reduction of ketones (Facchetti et al., 2016).

Material Development

Photosensitive Polyamides : Development of photosensitive polyamides incorporating naphthyl and benzamide components shows promise in the field of photolithography, particularly for the fabrication of microelectronic devices. This research highlights the potential for creating patterns with high precision and resolution using novel photosensitive materials (Xiao et al., 2006).

Biological Activity Exploration

Anticancer Agent Synthesis : The synthesis of compounds with a naphthylmethyl or naphthoxyethyl benzamide structure has shown significant anticancer activity against various human cancer cell lines. This line of research opens new avenues for the development of potent anticancer agents (Srivastava et al., 2006).

Fluorescent Film for Aniline Vapor Detection : Derivatization of naphthalene diimide into a molecular gel strategy-based fluorescent film demonstrates a novel approach for the detection of aniline vapor. This application is particularly relevant in environmental monitoring and industrial safety (Fan et al., 2016).

Properties

IUPAC Name

3,4,5-trimethoxy-N-(1-naphthalen-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14(17-11-7-9-15-8-5-6-10-18(15)17)23-22(24)16-12-19(25-2)21(27-4)20(13-16)26-3/h5-14H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZAWWAOEJQRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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